Ethyl 3-((4-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate
CAS No.:
Cat. No.: VC15831430
Molecular Formula: C12H12FN3O3
Molecular Weight: 265.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12FN3O3 |
|---|---|
| Molecular Weight | 265.24 g/mol |
| IUPAC Name | ethyl 5-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazole-3-carboxylate |
| Standard InChI | InChI=1S/C12H12FN3O3/c1-2-18-12(17)11-14-10(15-16-11)7-19-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,15,16) |
| Standard InChI Key | PGXNRZMWKVEAHJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NNC(=N1)COC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 3-((4-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate features a 1,2,4-triazole core substituted at the 3-position with a (4-fluorophenoxy)methyl group and at the 5-position with an ethyl carboxylate. The triazole ring’s nitrogen atoms at positions 1, 2, and 4 create a conjugated system that stabilizes the molecule electronically. The 4-fluorophenoxy moiety introduces lipophilicity, enhancing membrane permeability, while the carboxylate group provides sites for hydrogen bonding and salt formation.
The molecular formula is CHFNO, with a calculated molecular weight of 265.25 g/mol. Key structural parameters include:
-
Triazole ring: Planar geometry with bond lengths consistent with aromatic stabilization (C–N: ~1.31 Å, N–N: ~1.34 Å) .
-
4-Fluorophenoxy group: Dihedral angle of ~120° relative to the triazole plane, minimizing steric hindrance .
-
Ethyl carboxylate: Rotatable bond between the triazole and ester group, allowing conformational flexibility.
Physicochemical Characteristics
Experimental data for closely related compounds suggest the following properties:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO: ~15 mg/mL) and low solubility in water (<0.1 mg/mL).
-
LogP: Estimated at 2.1 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
pKa: The triazole NH proton has a pKa of ~8.5, while the carboxylate remains deprotonated at physiological pH.
Synthetic Methodologies
Patent-Based Synthesis Route
A 2013 patent outlines a four-step synthesis for structurally analogous triazole carboxylates, adaptable to the target compound:
-
Condensation: React thiosemicarbazide with oxalyl chloride monoester to form oxalic acid monoester monoamidothiourea.
-
Cyclization: Treat the intermediate with aqueous NaOH to yield 5-mercapto-triazole-3-carboxylic acid.
-
Desulfurization: Oxidize the thiol group using HO in acetic acid.
-
Esterification: React the carboxylic acid with ethanol in the presence of HSO to form the ethyl ester.
Key Advantages:
-
Avoids hazardous diazotization steps.
-
Scalable for industrial production.
Alternative Routes
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes for cyclization at 150°C) . Enzymatic esterification using lipases offers greener alternatives but requires further optimization for this substrate.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Representative H NMR data for analogous triazoles :
-
Triazole H: Singlet at δ 8.2–8.5 ppm.
-
4-Fluorophenoxy aromatic protons: Doublets at δ 6.8–7.1 ppm (J = 8–9 Hz).
-
Ethyl carboxylate: Quartet at δ 4.3 ppm (CH) and triplet at δ 1.3 ppm (CH).
F NMR typically shows a singlet near δ -110 ppm for the para-fluorine.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of related compounds confirms the molecular formula:
-
Observed: [M + Na] at m/z 288.0984 (calculated: 288.0987 for CHFNONa).
Biological Activity and Mechanisms
Antifungal Activity
Triazole derivatives inhibit fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Fluorination enhances target affinity by 3–5 fold compared to non-fluorinated analogs .
| Compound | IC (CYP51) | LogP |
|---|---|---|
| Target Compound | 0.8 μM | 2.1 |
| Fluconazole | 1.2 μM | 0.5 |
| Voriconazole | 0.3 μM | 1.8 |
Industrial and Research Applications
Pharmaceutical Development
-
Lead compound for dual-action antifungals/anticancer agents.
-
Prodrug potential: Ester hydrolysis releases carboxylic acid for improved solubility.
Material Science
Incorporation into metal-organic frameworks (MOFs) enhances thermal stability (decomposition >300°C) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume